molecular formula C18H27ClN2O B10855528 2-methyl AP-237-d7 (hydrochloride)

2-methyl AP-237-d7 (hydrochloride)

Cat. No.: B10855528
M. Wt: 329.9 g/mol
InChI Key: GPYVJSNBBPAWLD-NMMSBQCJSA-N
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Description

2-methyl AP-237-d7 (hydrochloride) is a synthetic opioid categorized as an analytical reference standard. It is primarily used for research and forensic applications. This compound is a deuterated form of 2-methyl AP-237, which means it contains deuterium atoms, making it useful for mass spectrometry analysis .

Preparation Methods

The synthesis of 2-methyl AP-237-d7 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 2-methyl AP-237. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-methyl AP-237-d7 (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl AP-237-d7 (hydrochloride) has several scientific research applications:

Mechanism of Action

2-methyl AP-237-d7 (hydrochloride) exerts its effects by binding to the μ-opioid receptor. This binding leads to the activation of intracellular signaling pathways, resulting in analgesic effects. The compound’s deuterated form allows for precise tracking and quantification in biological systems, aiding in the study of its pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

2-methyl AP-237-d7 (hydrochloride) is compared with other similar compounds such as:

These comparisons highlight the uniqueness of 2-methyl AP-237-d7 (hydrochloride) in terms of its deuterated structure and its specific applications in research and forensic analysis.

Properties

Molecular Formula

C18H27ClN2O

Molecular Weight

329.9 g/mol

IUPAC Name

2,2,3,3,4,4,4-heptadeuterio-1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;/i1D3,3D2,8D2;

InChI Key

GPYVJSNBBPAWLD-NMMSBQCJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl

Origin of Product

United States

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